N-(1-Acetylindolin-4-yl)acrylamide
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Overview
Description
N-(1-Acetylindolin-4-yl)acrylamide is a chemical compound that belongs to the class of acrylamides. Acrylamides are widely used in various industrial and research applications due to their reactivity and ability to form polymers. This compound features an indoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, and an acrylamide group, which is known for its electrophilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylindolin-4-yl)acrylamide typically involves the reaction of 1-acetylindoline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
- Dissolve 1-acetylindoline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetylindolin-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the acrylamide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the acrylamide group under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Corresponding amines.
Substitution: Substituted acrylamides.
Scientific Research Applications
N-(1-Acetylindolin-4-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Acetylindolin-4-yl)acrylamide involves its electrophilic acrylamide group, which can react with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with proteins and nucleic acids, potentially altering their function. The indoline moiety may also interact with specific molecular targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
N-(1-Acetylindolin-4-yl)acrylamide can be compared with other acrylamide derivatives and indoline-containing compounds:
N-(1-Acetylindolin-6-yl)-N-(1-benzylpiperidin-4-yl)-3-(thiophen-3-yl)acrylamide: Similar structure but with additional functional groups that may enhance its biological activity.
Poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide): Used in organic rechargeable devices, highlighting the versatility of acrylamide derivatives.
N-(pyridin-4-yl-methyl)acrylamide: Used for trapping positively charged biomolecules, demonstrating the diverse applications of acrylamides.
This compound stands out due to its unique combination of the indoline and acrylamide moieties, which confer specific reactivity and potential biological activity.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(17)14-11-5-4-6-12-10(11)7-8-15(12)9(2)16/h3-6H,1,7-8H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTXJUSHBHUPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC=C21)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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